

Ethyl 4-methylthiazole-2-carboxylate CAS number and molecular weight

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Compound of Interest

Compound Name: Ethyl 4-methylthiazole-2-carboxylate

Cat. No.: B1296731

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In-Depth Technical Guide: Ethyl 4-methylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-methylthiazole-2-carboxylate**, including its chemical properties, synthesis, and potential applications, with a focus on its role as a synthetic intermediate.

Core Compound Data

Ethyl 4-methylthiazole-2-carboxylate is a heterocyclic organic compound featuring a thiazole ring, a methyl group at position 4, and an ethyl carboxylate group at position 2.

Property	Value
CAS Number	7210-73-3
Molecular Formula	C ₇ H ₉ NO ₂ S
Molecular Weight	171.22 g/mol
Appearance	Colorless to light yellow liquid[1]
Boiling Point	130-132 °C at 16 Torr[1]
Density (Predicted)	1.198 ± 0.06 g/cm ³ [1]
Flash Point	104.2 °C[1]
Solubility	Soluble in organic solvents like ethanol and ether; low solubility in water.[1]

Comparison with Common Isomers

To prevent confusion with structurally similar compounds, the table below compares **Ethyl 4-methylthiazole-2-carboxylate** with its common isomers.

Compound	CAS Number	Molecular Weight (g/mol)	Key Structural Difference
Ethyl 4-methylthiazole-2-carboxylate	7210-73-3	171.22	Ethyl carboxylate at C2, Methyl at C4
Ethyl 2-methylthiazole-4-carboxylate	6436-59-5	171.22	Methyl at C2, Ethyl carboxylate at C4
Ethyl 2-amino-4-methylthiazole-5-carboxylate	7210-76-6	186.23	Amino at C2, Methyl at C4, Ethyl carboxylate at C5[2]

Synthesis of Ethyl 4-methylthiazole-2-carboxylate

The primary method for synthesizing **Ethyl 4-methylthiazole-2-carboxylate** is the Fischer esterification of its corresponding carboxylic acid, 4-methylthiazole-2-carboxylic acid, with ethanol in the presence of an acid catalyst.^[1]

Experimental Protocol: Fischer Esterification

This is a generalized protocol for Fischer esterification that can be adapted for the synthesis of **Ethyl 4-methylthiazole-2-carboxylate**.

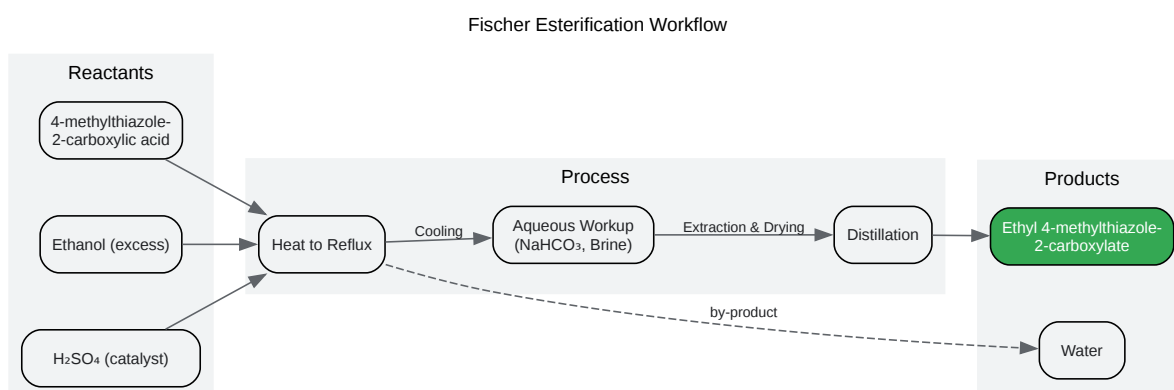
Materials:

- 4-methylthiazole-2-carboxylic acid
- Anhydrous ethanol (large excess, can be used as solvent)
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve 4-methylthiazole-2-carboxylic acid in a large excess of anhydrous ethanol.
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.

- Dissolve the residue in an organic solvent such as ethyl acetate.
- Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude **Ethyl 4-methylthiazole-2-carboxylate** can be further purified by distillation under reduced pressure.



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Caption: A generalized workflow for the synthesis of **Ethyl 4-methylthiazole-2-carboxylate** via Fischer esterification.

Applications in Synthesis

Ethyl 4-methylthiazole-2-carboxylate serves as a valuable intermediate in organic synthesis. The thiazole moiety is a key structural component in many biologically active compounds. While direct applications of this specific ester are not widely documented in major pharmaceuticals or agrochemicals, its structural isomers are crucial in the synthesis of notable

products. This suggests the potential of **Ethyl 4-methylthiazole-2-carboxylate** as a building block for novel active ingredients.

Role of Isomers in Drug and Agrochemical Synthesis

- Ethyl 2-amino-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of the antibiotic Cefditoren pivoxil.[3] Derivatives of this compound have also shown potential as antileukemic agents.[3] In the agrochemical sector, it is used in the development of pesticides and herbicides.[4]
- Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is an intermediate in the synthesis of Febuxostat, a medication used to treat gout and hyperuricemia.[5][6]

The established biological significance of these isomers highlights the importance of the substituted thiazole-carboxylate scaffold in medicinal and agricultural chemistry. Researchers can utilize **Ethyl 4-methylthiazole-2-carboxylate** for the development of new compounds with potential therapeutic or crop-protective properties.

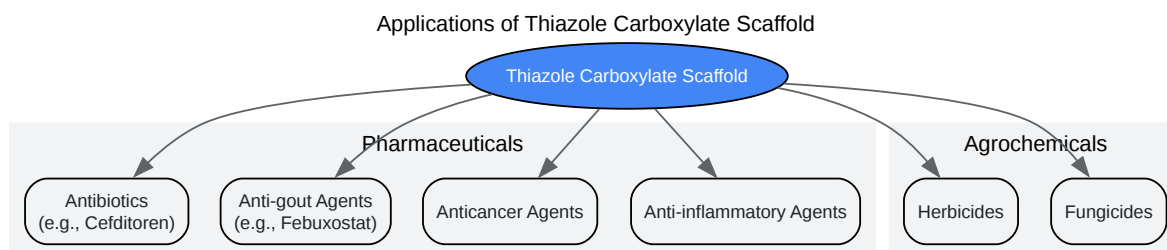
Potential Biological Activities of Thiazole Derivatives

The thiazole ring is a versatile scaffold known to be a component of various drugs and biologically active agents.[7] Derivatives of thiazoles have been reported to exhibit a wide range of biological activities, including:

- Antimicrobial
- Anticancer[8][9]
- Anti-inflammatory[10]
- Antiviral
- Herbicidal and Fungicidal[4]

While no specific signaling pathways have been elucidated for **Ethyl 4-methylthiazole-2-carboxylate** itself, as it is a synthetic intermediate, the final drug molecules derived from its

isomers interact with specific biological targets. For instance, Febuxostat, derived from a related thiazole, acts as a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism.



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